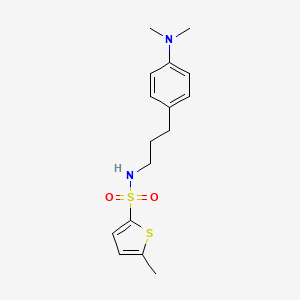
N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a sulfur atom bonded to an oxygen atom, and this SO2 group is connected to a nitrogen atom. They are known for their antibacterial properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. These might include determining its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Tautomeric Behavior and Spectroscopic Investigation
Sulfonamide derivatives, including those related to the query compound, have been the subject of extensive research due to their diverse applications in bioorganics and medicinal chemistry. The tautomeric behavior, which significantly impacts pharmaceutical and biological activities, has been investigated using spectroscopic methods such as Fourier Transform infrared and nuclear magnetic resonance, highlighting the importance of molecular conformation in drug design and application (Erturk et al., 2016).
Fluorescent Molecular Probes
The development of new fluorescent solvatochromic dyes, incorporating sulfonamide groups, has been reported. These compounds exhibit strong solvent-dependent fluorescence, which can be correlated with solvent polarity, making them useful for creating ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Synthesis and Antiproliferative Activity
Research has been conducted on synthesizing 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives. These compounds were evaluated for their in-vitro antiproliferative activity against various cancer cell lines, with some showing significant activity. This highlights the potential of sulfonamide derivatives in cancer research and therapy (Pawar et al., 2018).
Binding Studies and Protein Interaction
The binding of sulfonamide derivatives to proteins such as bovine serum albumin has been studied using fluorescent probe techniques. These studies provide insights into the nature of drug-protein interactions, which are crucial for understanding the pharmacokinetics and pharmacodynamics of drugs (Jun et al., 1971).
Enzyme Inhibition for Alzheimer’s Disease
Sulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, a target enzyme in Alzheimer’s disease therapy. This research contributes to the development of novel therapeutic agents for treating neurodegenerative diseases (Abbasi et al., 2018).
Safety And Hazards
Direcciones Futuras
The future directions for research on a compound depend on its properties and potential applications. For sulfonamides and similar compounds, research is often focused on developing new derivatives with improved properties, such as increased potency, reduced side effects, or improved bioavailability .
Propiedades
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S2/c1-13-6-11-16(21-13)22(19,20)17-12-4-5-14-7-9-15(10-8-14)18(2)3/h6-11,17H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZZGTDIZOQORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

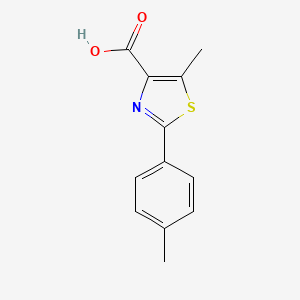
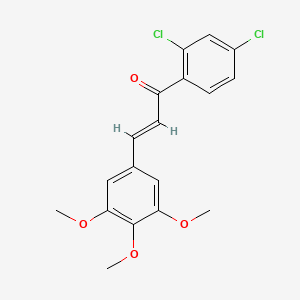
![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3015827.png)
![N-[(3S)-2-Hydroxy-2,4-dimethylpentan-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3015828.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-ol](/img/structure/B3015832.png)
![1-((1R,5S)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3015834.png)
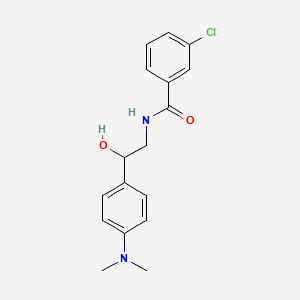
![5-cyclopropyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015837.png)
![5-(furan-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3015838.png)
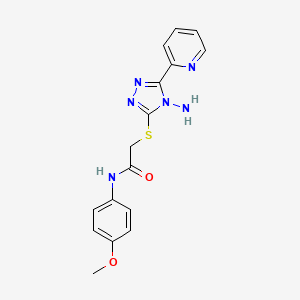
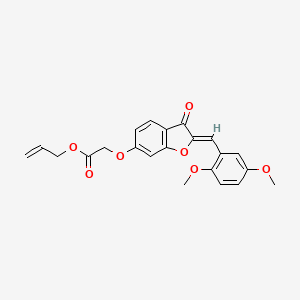
![ethyl 3-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B3015842.png)
![N-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B3015844.png)
![1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B3015845.png)